molecular formula C13H13NaO4 B1413697 Sodium;1-ethoxy-4-(4-methylphenyl)-1,4-dioxobut-2-en-2-olate CAS No. 2034161-80-1

Sodium;1-ethoxy-4-(4-methylphenyl)-1,4-dioxobut-2-en-2-olate

Cat. No. B1413697
CAS RN: 2034161-80-1
M. Wt: 256.23 g/mol
InChI Key: QIXDQTGZALVPFR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium;1-ethoxy-4-(4-methylphenyl)-1,4-dioxobut-2-en-2-olate, also known as sodium ethoxymethylphenyl dioxobut-2-en-2-olate or EMPDO, is a compound used in organic synthesis and is a key building block for many pharmaceuticals and other chemicals. It has been used for a variety of purposes, including as an intermediate in the synthesis of drugs, as an antioxidant, and as a catalyst for organic reactions. EMPDO has a wide range of applications, from pharmaceuticals to industrial uses.

Mechanism of Action

EMPDO acts as a catalyst for organic reactions, allowing for the formation of complex molecules from simpler starting materials. It is also an antioxidant, meaning it can help to protect cells from damage caused by oxidation. Additionally, EMPDO has been found to have a role in the regulation of cell growth and differentiation, as well as in the regulation of gene expression.
Biochemical and Physiological Effects
EMPDO has a number of biochemical and physiological effects. It has been found to be an effective antioxidant, helping to protect cells from damage caused by oxidation. Additionally, it has been found to have a role in the regulation of cell growth and differentiation, as well as in the regulation of gene expression. EMPDO has also been found to have anti-inflammatory and antineoplastic properties, meaning it can help to reduce inflammation and inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

The use of EMPDO in lab experiments has a number of advantages and limitations. One of the main advantages is that it is relatively easy to synthesize and is available in a variety of forms, allowing for a wide range of applications. Additionally, EMPDO is relatively stable and has a wide range of biochemical and physiological effects. The main limitation is that it is not as effective as some other compounds in certain applications, such as in the synthesis of certain drugs.

Future Directions

There are a number of potential future directions for the use of EMPDO. One potential direction is the use of EMPDO as a catalyst for the synthesis of complex molecules, such as peptides and proteins. Additionally, EMPDO could be used in the synthesis of new pharmaceuticals, as well as other chemicals. It could also be used in the development of new polymers and other materials. Finally, EMPDO could be used in the development of new drugs and treatments for various diseases and conditions.

Scientific Research Applications

EMPDO has been used in a variety of scientific research applications, including as an antioxidant, a catalyst for organic reactions, and as an intermediate in the synthesis of drugs. It has been used in the synthesis of a variety of drugs, including anticonvulsants, anti-inflammatory agents, and antineoplastic agents. It has also been used in the synthesis of a variety of polymers, including polyethylene, polypropylene, and polystyrene.

properties

IUPAC Name

sodium;1-ethoxy-4-(4-methylphenyl)-1,4-dioxobut-2-en-2-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4.Na/c1-3-17-13(16)12(15)8-11(14)10-6-4-9(2)5-7-10;/h4-8,15H,3H2,1-2H3;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXDQTGZALVPFR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC(=O)C1=CC=C(C=C1)C)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium;1-ethoxy-4-(4-methylphenyl)-1,4-dioxobut-2-en-2-olate
Reactant of Route 2
Sodium;1-ethoxy-4-(4-methylphenyl)-1,4-dioxobut-2-en-2-olate
Reactant of Route 3
Sodium;1-ethoxy-4-(4-methylphenyl)-1,4-dioxobut-2-en-2-olate
Reactant of Route 4
Sodium;1-ethoxy-4-(4-methylphenyl)-1,4-dioxobut-2-en-2-olate
Reactant of Route 5
Sodium;1-ethoxy-4-(4-methylphenyl)-1,4-dioxobut-2-en-2-olate
Reactant of Route 6
Sodium;1-ethoxy-4-(4-methylphenyl)-1,4-dioxobut-2-en-2-olate

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